
N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)methanesulfonamide
Übersicht
Beschreibung
N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)methanesulfonamide, also known as NSC-13316, is a synthetic compound that has been extensively studied for its potential use in scientific research. This molecule belongs to the class of sulfonamides, which are widely used in medicinal chemistry due to their diverse biological activities.
Wirkmechanismus
The mechanism of action of N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)methanesulfonamide is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes involved in cellular signaling pathways. It has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a key role in the regulation of gene expression.
Biochemical and Physiological Effects:
N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)methanesulfonamide has been shown to induce cell cycle arrest and apoptosis in cancer cells, as well as inhibit the growth and proliferation of cancer cells. It has also been shown to have anti-inflammatory and antiviral effects, although the exact mechanisms of these effects are not fully understood.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)methanesulfonamide in scientific research is its diverse range of biological activities, which make it a useful tool for studying various cellular processes. However, one limitation is its potential toxicity, as it has been shown to induce cell death in non-cancerous cells at high concentrations.
Zukünftige Richtungen
There are several potential future directions for the use of N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)methanesulfonamide in scientific research. One area of interest is its potential use as a therapeutic agent in the treatment of cancer, as it has been shown to induce apoptosis in cancer cells. Another area of interest is its potential use as an anti-inflammatory or antiviral agent, although further research is needed to fully understand its mechanisms of action in these contexts. Additionally, N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)methanesulfonamide could be used as a tool for studying various cellular processes, such as gene expression and cellular signaling pathways.
Wissenschaftliche Forschungsanwendungen
N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)methanesulfonamide has been shown to exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and antiviral properties. It has been extensively studied for its potential use as a chemotherapeutic agent in the treatment of cancer, as it has been shown to induce apoptosis in cancer cells.
Eigenschaften
IUPAC Name |
N-(1,3-dioxoisoindol-5-yl)methanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O4S/c1-16(14,15)11-5-2-3-6-7(4-5)9(13)10-8(6)12/h2-4,11H,1H3,(H,10,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXBPVDFQGLSIKQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1=CC2=C(C=C1)C(=O)NC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methanesulfonamidophthalimide | |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

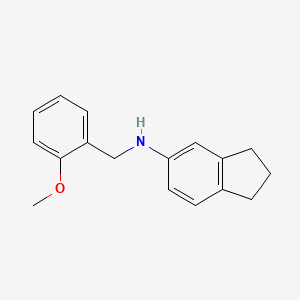

![ethyl 4-({[1-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]carbonyl}amino)benzoate](/img/structure/B5693319.png)
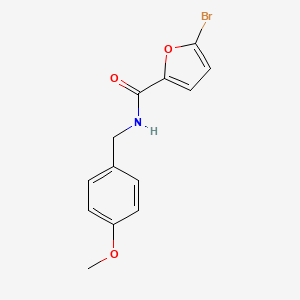
![N,N-dimethyl-N'-[4-(4-pyridinylmethyl)phenyl]sulfamide](/img/structure/B5693332.png)
![N-(2,4-dimethylphenyl)-N-[(2-hydroxy-8-methyl-3-quinolinyl)methyl]acetamide](/img/structure/B5693338.png)

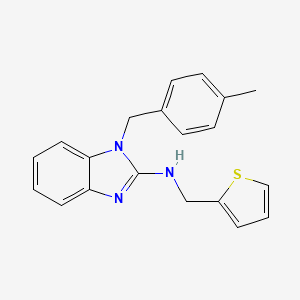
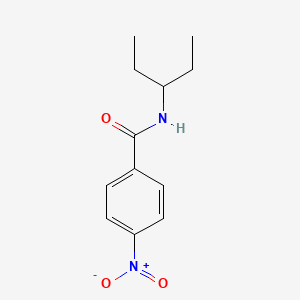
![1-[(4-methylphenyl)sulfonyl]-4-(3-thienylmethyl)piperazine](/img/structure/B5693361.png)
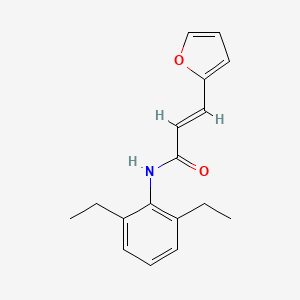
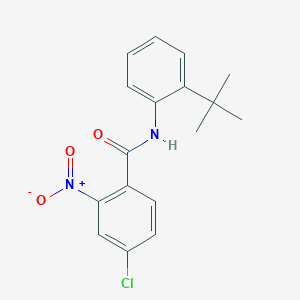

![N-(4-methoxyphenyl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B5693401.png)